4-Methyl-3-[(oxan-4-yl)methoxy]benzoic acid
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Overview
Description
4-Methyl-3-[(oxan-4-yl)methoxy]benzoic acid is an organic compound with the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol . It is also known by its synonym, 4-Methyl-3-[(tetrahydro-2H-pyran-4-yl)methoxy]benzoic acid . This compound is characterized by its unique structure, which includes a benzoic acid core substituted with a methyl group and an oxan-4-ylmethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-[(oxan-4-yl)methoxy]benzoic acid typically involves the reaction of 4-methyl-3-hydroxybenzoic acid with oxan-4-ylmethanol under acidic conditions to form the desired ester linkage . The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to dissolve reactants and products .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-[(oxan-4-yl)methoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-Methyl-3-[(oxan-4-yl)methoxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-3-[(oxan-4-yl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-methylbenzoic acid: Similar structure but with a methoxy group instead of an oxan-4-ylmethoxy group.
Benzoic acid, 4-hydroxy-, 3-methyl-3-buten-1-yl ester: Another benzoic acid derivative with different substituents.
Uniqueness
4-Methyl-3-[(oxan-4-yl)methoxy]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H18O4 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-methyl-3-(oxan-4-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C14H18O4/c1-10-2-3-12(14(15)16)8-13(10)18-9-11-4-6-17-7-5-11/h2-3,8,11H,4-7,9H2,1H3,(H,15,16) |
InChI Key |
WSLPQOGNCDDXPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OCC2CCOCC2 |
Origin of Product |
United States |
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